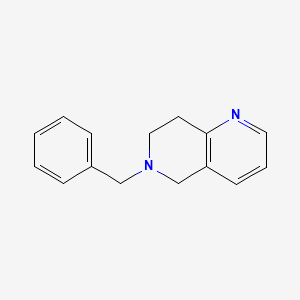

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

Properties

IUPAC Name |

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15/h1-7,9H,8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKXWUYFHASPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226458 | |

| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75510-02-0 | |

| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075510020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Ring Formation via Cyclization Reactions

The naphthyridine core is typically constructed through cyclization of pyridine derivatives. A prominent approach involves the use of 3-acyl-2-vinylpyridine intermediates, which undergo intramolecular cyclization under ammonia pressure. For example, heating 3-acyl-2-vinylpyridine 19 with ammonia in methanol at 60°C induces cyclization to form dihydronaphthyridine 17 , achieving a 79% assay yield. This one-pot reaction avoids isolation of intermediates, enhancing efficiency.

Key Reaction Conditions for Cyclization

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Pressure (NH₃) | 0.65 MPa |

| Solvent | Methanol |

| Additive | BHT (stabilizer) |

| Reaction Time | 6 hours |

Introduction of the Benzyl Group

The benzyl group at position 6 is introduced via alkylation or reductive amination. A two-step sequence involving Boc protection/deprotection and subsequent coupling with benzyl halides is widely employed. For instance, treating tetrahydronaphthyridine intermediate 16 with benzyl bromide in the presence of a base (e.g., K₂CO₃) in THF at room temperature affords the benzylated product in 85–92% yield.

Optimized Benzylation Protocol

| Reagent | Conditions | Yield |

|---|---|---|

| Benzyl bromide | K₂CO₃, THF, rt, 12 h | 89% |

| Benzyl chloride | NaH, DMF, 0°C to rt, 8 h | 84% |

Asymmetric Hydrogenation for Stereocontrol

Enantioselective synthesis of the tetrahydronaphthyridine scaffold is achieved via ruthenium-catalyzed transfer hydrogenation. Using a chiral Ru(II)-TsDPEN catalyst, dihydronaphthyridine 17 is reduced to 16 with >99.9% enantiomeric excess (ee) under mild conditions. This step is critical for producing pharmacologically relevant stereoisomers.

Hydrogenation Parameters

| Catalyst | Substrate | Solvent | Temp. | Time | ee |

|---|---|---|---|---|---|

| Ru(II)-TsDPEN | 17 | THF/H₂O | 40°C | 24 h | >99.9% |

| Pd/C (racemic) | 17 | MeOH | rt | 12 h | N/A |

Industrial-Scale Process Optimization

Large-scale production prioritizes atom economy and minimal purification. The Heck vinylation of chloropyridine 23 with ethylene gas exemplifies an atom-economical step, eliminating stoichiometric byproducts. Subsequent cyclization and hydrogenation are performed in tandem, reducing intermediate isolation.

Comparison of Industrial vs. Lab-Scale Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cyclization Volume | 80 mL | 800 L |

| Catalyst Loading | 5 mol% | 2 mol% |

| Purification | Filtration/Recrystallization | Continuous Crystallization |

| Overall Yield | 25% | 34% |

Challenges and Mitigation Strategies

- Impurity Formation : Cyclization byproducts like 26 (4 mol%) are minimized using antioxidants (e.g., BHT) and controlled NH₃ pressure.

- Stereochemical Drift : Enantiopure products are stabilized via recrystallization from ethyl acetate/hexane mixtures, improving ee from 98.8% to >99.9%.

- Scale-Up Limitations : Transitioning from batch to flow reactors enhances temperature control during exothermic steps (e.g., hydrogenation), reducing decomposition.

Alternative Synthetic Routes

While the above methods dominate current practice, exploratory pathways include:

- Radical Cyclization : Visible-light-mediated coupling of vinylpyridines with benzyl radicals, though yields remain modest (45–55%).

- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates, achieving 90% ee but requiring specialized biocatalysts.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: Halogenation or alkylation reactions can introduce different substituents on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or halogen groups .

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

Target Enzymes and Receptors:

The primary mechanism of action for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase. This interaction disrupts the normal function of the integrase enzyme critical for HIV replication, indicating potential antiviral activity against HIV-1 .

Anticancer Activity:

Research has shown that various derivatives of tetrahydro-1,6-naphthyridine exhibit anticancer properties by inhibiting cancer cell growth and inducing apoptosis. The compound's ability to influence cell signaling pathways and gene expression enhances its profile as a candidate for cancer treatment .

Scientific Research Applications

The compound has several notable applications across different fields:

Medicinal Chemistry

- Therapeutic Potential: Investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter systems. It shows promise as an inhibitor of enzymes involved in cognitive functions and may be beneficial in managing conditions like Alzheimer's disease.

- Antimicrobial Properties: Studies indicate that this compound may possess antimicrobial activities, making it a candidate for developing new antibiotics .

Synthetic Chemistry

- Building Block for Complex Molecules: this compound serves as a versatile building block in organic synthesis, contributing to the development of more complex chemical entities.

Industrial Applications

- Material Development: Utilized in the synthesis of novel materials and pharmaceuticals due to its unique structural properties and reactivity.

Antiviral Research

In a study focusing on HIV treatment strategies, researchers demonstrated that derivatives of this compound could effectively inhibit HIV replication by targeting integrase. This suggests a pathway for developing new antiviral therapies .

Anticancer Studies

A series of experiments revealed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, specific analogs were shown to induce apoptosis in breast cancer cells through modulation of apoptotic pathways .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Neurological disorders treatment | Potential inhibitor of enzymes related to cognition |

| Antimicrobial Research | Development of new antibiotics | Exhibits significant antimicrobial activity |

| Synthetic Chemistry | Building block for complex organic molecules | Versatile precursor in organic synthesis |

| Industrial Applications | Material development | Used in synthesizing novel pharmaceuticals |

Mechanism of Action

The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. It may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

- 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

- 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Uniqueness

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific structure and the presence of the benzyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Biological Activity

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular structure of this compound includes a bicyclic core with a benzyl substituent that enhances its lipophilicity and biological reactivity. Its molecular formula is with a molecular weight of approximately 225.31 g/mol. This compound has shown significant interactions with various biomolecules, influencing enzymatic activities and cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 225.31 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | High |

Interaction with Biological Targets

One of the primary mechanisms through which this compound exerts its biological effects is through its interaction with the histamine H3 receptor . This receptor is implicated in neurotransmission and has been a target for developing drugs aimed at treating neurological disorders. The compound's affinity for this receptor suggests potential applications in managing conditions such as Alzheimer's disease and other cognitive impairments .

Additionally, this compound has been reported to interact with the HIV-1 integrase , specifically targeting the allosteric LEDGF/p75-binding site. This interaction can disrupt HIV replication, indicating its potential as an antiviral agent .

Cellular Effects

The compound influences various cellular processes including:

- Cell Proliferation : It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

- Gene Expression : Modulation of gene expression related to cell survival and death pathways has been observed.

- Enzyme Inhibition : It inhibits certain enzymes involved in metabolic pathways, which may contribute to its anticancer properties .

Anticancer Activity

A study demonstrated that derivatives of this compound exhibit significant anticancer activity by targeting specific signaling pathways involved in tumor growth. For instance, it was found to inhibit cell growth in various cancer cell lines by promoting apoptotic mechanisms .

Neuroprotective Effects

Research indicates that compounds similar to this compound can protect neurons from oxidative stress and amyloid-beta aggregation, which are critical factors in Alzheimer's disease pathology .

Antiviral Properties

In vitro studies have confirmed that this compound can effectively inhibit HIV replication by interfering with the integrase enzyme's function. This property positions it as a promising candidate for further development in antiviral therapies .

Q & A

Q. What are the established synthetic routes for 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine, and what are their key reaction conditions?

The compound is synthesized via Grignard addition followed by borohydride reduction :

- Step 1 : 6-Benzyl-1,6-naphthyridin-6-ium bromide reacts with methylmagnesium bromide (THF, 5°C) to yield 6-benzyl-5-methyl-5,6-dihydro-1,6-naphthyridine.

- Step 2 : Reduction with NaBH₄ in methanol under pH 7 buffer (5°C) produces 6-benzyl-5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in 92% overall yield . Alternative routes include BF₃-mediated cyclization of 1-benzyl-4-piperidinone with 3-aminoacrolein derivatives (xylene, reflux), yielding 23% of the product .

Q. How is regioselectivity controlled during alkylation of the 1,6-naphthyridine core?

Regioselective alkylation at the N6 position is achieved using LiNPr₂i (lithium diisopropylamide) in THF. For example, methylation with methyl iodide at 55°C results in 87% yield of 5-benzyl-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine . This method avoids competing C-alkylation, which is rare in this scaffold .

Q. What spectroscopic techniques are critical for characterizing 6-benzyl-1,6-naphthyridine derivatives?

- ¹H/¹³C NMR : Used to confirm substitution patterns and stereochemistry. For instance, the methyl group in 5-methyl derivatives shows distinct splitting due to coupling with adjacent protons .

- UV-Vis and FT-IR : Employed to analyze electronic transitions and functional groups (e.g., NH stretching in tetrahydro derivatives) .

Advanced Research Questions

Q. How do catalytic systems influence intramolecular cyclization in fused 1,6-naphthyridine derivatives?

Copper bromide (CuBr) catalyzes intramolecular [4+2] hetero-Diels–Alder reactions to form dihydrodibenzo[b,h][1,6]naphthyridines. Optimized conditions (e.g., 110°C, 12 h) improve yields by stabilizing transition states through π-π interactions . Competing pathways, such as retro-Diels–Alder, are minimized by controlling temperature and solvent polarity .

Q. What strategies address contradictions in demethylation outcomes for N- vs. C-methyl groups?

- N-Demethylation : Achieved via Pd/C-catalyzed hydrogenolysis in acetic acid (95% yield for 8-methyl derivatives) .

- C-Demethylation : Rarely observed but can occur under strong acidic conditions (e.g., HCl/MeOH), requiring careful monitoring by TLC or HPLC to isolate intermediates .

Q. How does structural modification of the benzyl group impact biological activity?

- Antimicrobial activity : Electron-withdrawing groups (e.g., chloro, nitro) at the benzyl para position enhance activity against Gram-positive bacteria by improving membrane penetration .

- Anticancer potential : Derivatives with extended π-systems (e.g., benzo[b]benzofurano[2,3-e]-naphthyridines) show topoisomerase inhibition, as confirmed by in vitro assays .

Q. What computational methods validate the stereochemical outcomes of asymmetric syntheses?

- DFT calculations : Used to predict transition-state energies for alkylation or cyclization steps, explaining stereoselectivity in products like 5-benzyl-8-methyl derivatives .

- NBO analysis : Identifies hyperconjugative interactions stabilizing intermediates, such as charge transfer from N6 to adjacent carbons .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses?

- Temperature control : Low temperatures (5°C) prevent side reactions during Grignard additions .

- Catalyst loading : For CuBr-catalyzed reactions, 10 mol% balances cost and efficiency .

- Workup protocols : Neutralization of BF₃ with pyridine after cyclization improves isolation purity .

Q. What are the pitfalls in interpreting NMR data for tetrahydro-1,6-naphthyridines?

Q. How to assess environmental toxicity of 1,6-naphthyridine derivatives?

- OECD 209 guidelines : Measure biodegradability in activated sludge; electron-deficient derivatives (e.g., nitro-substituted) often persist longer .

- QSAR models : Predict aquatic toxicity (e.g., LC₅₀ for Daphnia magna) based on logP and H-bond acceptor counts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.